Geraniol-D6

概要

説明

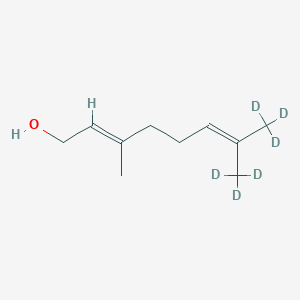

Geraniol-D6 is a deuterated analog of geraniol, a naturally occurring monoterpenoid and alcohol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of geraniol can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Geraniol-D6 typically involves the deuteration of geraniol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

Geraniol-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its fully saturated alcohol form using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Formation of deuterated aldehydes or ketones.

Reduction: Formation of fully saturated deuterated alcohols.

Substitution: Formation of deuterated alkyl halides.

科学的研究の応用

Geraniol-D6 has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: Utilized in drug development to enhance the stability and bioavailability of pharmaceutical compounds through deuterium substitution.

Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

作用機序

The mechanism of action of Geraniol-D6 involves the interaction of its deuterated functional groups with molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical pathways. Deuterium substitution can also affect the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable tool in pharmacokinetic studies.

類似化合物との比較

Similar Compounds

Geraniol: The non-deuterated analog of Geraniol-D6, commonly found in essential oils.

Nerol: A stereoisomer of geraniol with similar chemical properties.

Linalool: Another monoterpenoid alcohol with a different structural arrangement.

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in scientific research for studying isotope effects, enhancing drug stability, and improving analytical techniques.

生物活性

Geraniol-D6 is a deuterated form of geraniol, a naturally occurring acyclic monoterpene alcohol found in various essential oils. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and case analyses.

This compound is characterized by its molecular formula and a molecular weight of approximately 156.25 g/mol. The deuterated version is used in research to trace metabolic pathways and understand the pharmacokinetics of geraniol.

1. Anti-Cancer Properties

Geraniol has shown significant potential as an anti-cancer agent through multiple mechanisms:

- Angiogenesis Inhibition : Geraniol suppresses angiogenesis by downregulating vascular endothelial growth factor (VEGF) signaling pathways. In vitro studies demonstrated that geraniol reduced the migratory activity of endothelial cells and inhibited vascular sprout formation in a rat aortic ring assay . In vivo experiments with CT26 tumor models showed smaller tumor sizes and reduced vascularization in geraniol-treated groups compared to controls .

- Cell Cycle Regulation : Geraniol influences cell cycle progression by modulating proteins such as proliferating cell nuclear antigen (PCNA) and cleaved caspase-3, promoting apoptosis in tumor cells .

- Antioxidant Effects : Geraniol enhances the activity of antioxidant enzymes like glutathione peroxidase and catalase, contributing to its protective effects against oxidative stress in cancer models .

| Study | Findings |

|---|---|

| Inhibition of angiogenesis in CT26 tumors; reduced VEGF signaling | |

| Modulation of antioxidant enzyme activity; apoptosis induction |

2. Anti-Inflammatory Effects

Geraniol exhibits substantial anti-inflammatory properties:

- Cytokine Modulation : In animal models, geraniol treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing protective adiponectin levels . This suggests its role in mitigating chronic inflammation.

- Pathway Inhibition : Geraniol inhibits the NF-κB signaling pathway, reducing the expression of COX-2 and iNOS, which are critical mediators in inflammatory responses .

| Study | Findings |

|---|---|

| Reduction of TNF-α and IL-6 levels; enhancement of adiponectin | |

| Inhibition of COX-2 and iNOS expression |

3. Antioxidant Activity

Geraniol demonstrates potent antioxidant capabilities:

- Radical Scavenging : It effectively neutralizes free radicals, with studies showing an ability to reduce DPPH radical levels significantly . This property underlies its protective effects against oxidative damage.

4. Antimicrobial Effects

Geraniol exhibits notable antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that geraniol possesses antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a potential candidate for therapeutic applications in treating infections .

- Fungal Activity : It also demonstrates antifungal properties against pathogens like Candida albicans, inhibiting biofilm formation and growth .

| Study | Findings |

|---|---|

| Antibacterial activity against S. aureus and E. faecalis | |

| Antifungal effects on Candida albicans |

Case Studies

- Cancer Treatment Models : In murine models, geraniol significantly reduced tumor size and vascularization when administered alongside standard chemotherapy agents, indicating its potential as an adjunct therapy .

- Inflammatory Disease Models : In models of allergic encephalomyelitis and diabetes, geraniol administration led to improved outcomes by reducing inflammation markers and enhancing antioxidant defenses .

特性

IUPAC Name |

(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-VXNAPGOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。